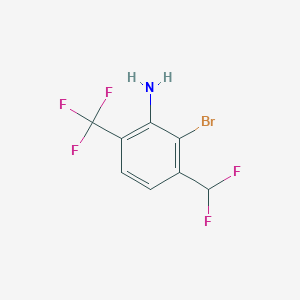

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline

CAS No.: 1805522-03-5

Cat. No.: VC2759580

Molecular Formula: C8H5BrF5N

Molecular Weight: 290.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805522-03-5 |

|---|---|

| Molecular Formula | C8H5BrF5N |

| Molecular Weight | 290.03 g/mol |

| IUPAC Name | 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H5BrF5N/c9-5-3(7(10)11)1-2-4(6(5)15)8(12,13)14/h1-2,7H,15H2 |

| Standard InChI Key | QFYXJDYRCBISGO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F |

Introduction

Chemical Identity and Properties

Basic Information

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1805522-03-5 |

| Molecular Formula | C8H5BrF5N |

| Molecular Weight | 290.03 g/mol |

| IUPAC Name | 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline |

Structural Features

The compound possesses a benzene ring with an amino group (aniline structure) and three key substituents arranged in specific positions:

-

A bromine atom at position 2

-

A difluoromethyl group (CHF2) at position 3

-

A trifluoromethyl group (CF3) at position 6

This particular arrangement of functional groups creates a unique electronic distribution within the molecule, significantly influencing its chemical behavior and potential applications.

Physical Properties

Based on related compounds with similar structural features, 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is likely to exist as a white solid at room temperature . While specific physical property data for this exact compound is limited in available literature, its fluorinated nature suggests:

-

Limited water solubility but good solubility in organic solvents

-

Enhanced lipophilicity due to fluorine substituents

-

Relatively high thermal and chemical stability

-

Distinctive spectroscopic properties due to the presence of fluorine atoms

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline typically involves multiple steps starting from readily available precursors. The exact synthetic route may vary depending on desired yield and purity requirements. Common approaches include:

-

Selection of appropriate starting materials, often fluorinated benzene derivatives

-

Sequential introduction of functional groups through selective reactions

-

Precise control of reaction conditions to ensure regioselectivity

-

Purification steps to isolate the target compound

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline often employs continuous flow reactors to optimize reaction conditions. These methods provide several advantages:

-

Enhanced mixing efficiency and reaction control

-

Precise temperature regulation to minimize unwanted side reactions

-

Potential for operating under inert atmospheres when necessary

-

Improved scalability and reproducibility

-

Higher product purity through optimized process parameters

Purification Techniques

Purification of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline commonly involves techniques such as:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for higher purity requirements

-

Distillation or rectification for large-scale purification

-

Analytical verification using spectroscopic methods to confirm purity

Applications and Research Findings

Pharmaceutical Applications

The unique structure of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline makes it potentially valuable in medicinal chemistry. Compounds with similar structures are often used as building blocks for pharmaceuticals due to their distinctive properties:

-

Enhanced metabolic stability due to carbon-fluorine bonds

-

Improved bioavailability compared to non-fluorinated analogs

-

Potential for increased binding affinity to specific biological targets

-

Ability to modulate the electronic properties of drug candidates

Structure-Property Relationships

The presence of both difluoromethyl and trifluoromethyl groups in 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline imparts unique electronic and steric properties that influence its behavior:

-

The difluoromethyl group (CHF2) can function as a hydrogen bond donor, unlike the trifluoromethyl group

-

The trifluoromethyl group (CF3) contributes significant electron-withdrawing character

-

The bromine atom provides opportunities for further synthetic modifications

-

The amine group offers potential for hydrogen bonding and nucleophilic reactivity

Comparative Analysis with Related Compounds

Structurally Similar Compounds

Several compounds share structural similarities with 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline, allowing for comparative analysis:

| Compound Name | CAS Number | Structural Differences | Molecular Weight |

|---|---|---|---|

| 2-Bromo-3-(trifluoromethyl)aniline | 58458-10-9 | Lacks difluoromethyl group | 240.02 g/mol |

| 2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline | 1804402-74-1 | Trifluoromethyl at position 5 instead of 6 | 290.03 g/mol |

| 2-Bromo-3-(difluoromethyl)aniline | Not specified in sources | Lacks trifluoromethyl group | Not specified |

Property Comparisons

These structural variations lead to differences in physical and chemical properties:

Spectroscopic Characteristics

Fluorinated compounds such as 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline exhibit distinctive spectroscopic features:

-

Characteristic NMR signals due to fluorine-19 coupling

-

Distinctive mass spectrometry fragmentation patterns

-

Specific infrared absorption bands associated with C-F bonds

-

UV-visible absorption profiles influenced by the electronic effects of fluorine substituents

Research Methods and Characterization

Analytical Techniques

Various analytical methods are typically employed to characterize compounds like 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Mass Spectrometry for molecular weight confirmation and structural elucidation

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for definitive structural determination when applicable

-

Elemental Analysis for composition verification

Future Research Directions

Challenges and Opportunities

The complexity of fluorinated compounds presents both challenges and opportunities:

-

Synthetic challenges in selective fluorination

-

Opportunities for developing compounds with tailored properties

-

Potential applications in pharmaceuticals, agrochemicals, and materials science

-

Growing interest in fluorine chemistry for addressing specific technological needs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume